molecular formula C12H20N4O B1482090 (1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097995-73-6

(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482090
M. Wt: 236.31 g/mol
InChI Key: WFKZBFSDFODNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” consists of a cyclobutyl group, a piperidin-4-yl group, a 1H-1,2,3-triazol-4-yl group, and a methanol group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Novel Triazole Derivatives and Their Patented Applications

Triazole compounds, including the 1H-1,2,3-triazole family, have been extensively studied for their potential in developing new drugs with a wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis of triazole derivatives has been motivated by the successful introduction of various triazoles into the pharmaceutical market, reflecting the ongoing interest in these compounds for therapeutic applications. Innovations in synthesis methods and the biological evaluation of potential uses are continually evolving, highlighting the dynamic nature of research in this area (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

The development of novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been a significant area of research, driven by the broad spectrum of biological activities associated with these compounds. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a key "click reaction," has been particularly instrumental in facilitating the synthesis of triazole derivatives. This methodology supports the construction of molecules from a variety of starting materials, contributing to the diversity and specificity of triazole-based compounds for various applications (Kaushik et al., 2019).

Eco-friendly Synthesis Approaches

Recent advancements in eco-friendly procedures for the synthesis of 1,2,3-triazoles highlight the increasing emphasis on sustainable chemistry. Methods utilizing microwave irradiation and novel, easily recoverable catalysts have been explored, aiming to improve the synthesis efficiency, reduce reaction times, and enhance yields. These eco-friendly approaches not only contribute to the development of new triazole derivatives but also align with broader goals of sustainability and environmental stewardship in chemical synthesis (de Souza et al., 2019).

properties

IUPAC Name

[1-(1-cyclobutylpiperidin-4-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8,11-12,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKZBFSDFODNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

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